Heptadeca-1,9-dien-4,6-diyne-3,8-diol
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Overview
Description
Heptadeca-1,9-dien-4,6-diyne-3,8-diol is a naturally occurring polyacetylene compound. It is known for its unique structure, which includes both double and triple bonds, as well as hydroxyl groups. This compound has garnered interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Heptadeca-1,9-dien-4,6-diyne-3,8-diol typically involves the use of organic solvents and catalysts. One common method includes the coupling of appropriate alkyne and alkene precursors under controlled conditions. The reaction often requires a palladium catalyst and a base to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. advancements in organic synthesis techniques have made it possible to produce this compound on a larger scale. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the compound .
Chemical Reactions Analysis
Types of Reactions: Heptadeca-1,9-dien-4,6-diyne-3,8-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the saturation of double and triple bonds.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, strong bases.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Ethers, esters.
Scientific Research Applications
Heptadeca-1,9-dien-4,6-diyne-3,8-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Mechanism of Action
The mechanism of action of Heptadeca-1,9-dien-4,6-diyne-3,8-diol involves its interaction with cellular targets. It has been shown to inhibit the activity of certain enzymes and proteins, such as breast cancer resistance protein (BCRP/ABCG2). This inhibition can lead to the accumulation of cytotoxic agents within cancer cells, thereby enhancing their susceptibility to treatment . Additionally, its antioxidant properties help in scavenging free radicals, reducing oxidative stress .
Comparison with Similar Compounds
Heptadeca-1,9-dien-4,6-diyne-3,8-diol can be compared with other polyacetylene compounds such as:
Falcarindiol: Known for its anti-inflammatory and anticancer properties.
Panaxynol: Derived from ginseng, it exhibits similar cytotoxic activities.
Falcarinol: Found in carrots, it has been studied for its potential health benefits.
Uniqueness: this compound stands out due to its unique combination of double and triple bonds along with hydroxyl groups, which contribute to its diverse chemical reactivity and biological activities .
Properties
IUPAC Name |
heptadeca-1,9-dien-4,6-diyne-3,8-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCNQXNAFCBLLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC(C#CC#CC(C=C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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